TX1-85-1

HER3 Binding affinity Medicinal chemistry

Research on HER3 signaling is often limited by the lack of selective tools, as conventional ATP-competitive inhibitors cannot target this pseudokinase. TX1-85-1 is the first selective, irreversible covalent ligand for HER3 (ErbB3), designed to overcome this barrier. - Binds covalently to Cys721 in the HER3 ATP-binding pocket, achieving an IC50 of 23 nM without affecting EGFR, HER2, or HER4. - Lacks antiproliferative activity (EC50 >10 µM), enabling clean dissection of HER3 scaffolding functions in heterodimerization. - Serves as a validated warhead for designing bifunctional degraders (e.g., TX2-121-1) and as a benchmark in chemical proteomics assays.

Molecular Formula C32H36N8O3
Molecular Weight 580.7 g/mol
Cat. No. B611516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTX1-85-1
SynonymsTX1-85-1;  TX1 85-1;  TX185-1;  TX1851;  TX 1851;  TX-1851.
Molecular FormulaC32H36N8O3
Molecular Weight580.7 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC(=C(C=C5)OC6=CC=CC=C6)NC(=O)C=C)N
InChIInChI=1S/C32H36N8O3/c1-3-28(42)36-26-19-22(9-14-27(26)43-25-7-5-4-6-8-25)30-29-31(33)34-20-35-32(29)40(37-30)24-12-10-23(11-13-24)39-17-15-38(16-18-39)21(2)41/h3-9,14,19-20,23-24H,1,10-13,15-18H2,2H3,(H,36,42)(H2,33,34,35)
InChIKeyFYICDSWKKFSYOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TX1-85-1: Selective Covalent HER3 Inhibitor


TX1-85-1 is the first reported selective, irreversible covalent ligand targeting the ErbB3 (HER3) pseudokinase [1]. It potently inhibits HER3 with an IC50 of 23 nM in a FRET-based binding assay [1]. The compound achieves its selectivity through covalent bond formation with Cys721 in the ATP-binding pocket, a residue unique to HER3 among all kinases [1][2]. TX1-85-1 serves as a critical chemical probe for interrogating HER3 signaling mechanisms and has been used as a scaffold for developing bifunctional degraders (e.g., TX2-121-1) [1].

TX1-85-1's Unique Covalent HER3 Selectivity


HER3 is a pseudokinase with negligible catalytic activity, rendering conventional ATP-competitive inhibitors ineffective [1]. Attempts to target HER3 with reversible ligands or pan-ErbB inhibitors fail to achieve selective engagement [2]. TX1-85-1 overcomes this barrier via a covalent warhead that specifically targets Cys721, a residue absent in EGFR (HER1), HER2, and HER4 [1][3]. This irreversible binding mode distinguishes TX1-85-1 from reversible HER3 binders (e.g., KIN001-51, IC50 = 85 nM) and even from earlier covalent leads (e.g., SML4-82-1, IC50 = 286 nM) due to optimized scaffold hybridization [1]. Consequently, substitution with non-covalent HER3 inhibitors or broad-spectrum EGFR inhibitors would fail to replicate TX1-85-1's precise target engagement and its unique pharmacological profile (signaling inhibition without antiproliferative effects) [1].

TX1-85-1: Key Differentiation Evidence


Enhanced HER3 Binding vs. Lead Compound

TX1-85-1 demonstrates a 6-fold improvement in HER3 binding potency compared to the lead compound 1d. In a FRET-based binding assay, TX1-85-1 exhibited an IC50 of 23 nM, while 1d had an IC50 of approximately 138 nM (calculated from 6-fold difference) [1]. This enhancement was achieved through structure-guided hybridization of the pyrazolopyrimidine core with a solubility-enhancing tail [1].

HER3 Binding affinity Medicinal chemistry

Covalent Binding Confirmed by Mass Spectrometry

Electrospray ionization mass spectrometry unambiguously confirmed that TX1-85-1 covalently modifies HER3 [1]. The assay detected a single adduct between HER3 and TX1-85-1 after a 3-hour incubation, demonstrating irreversible binding [1]. In contrast, reversible inhibitors like KIN001-51 (IC50 = 85 nM) do not form covalent bonds and exhibit time-dependent binding [1].

Covalent inhibitor Mass spectrometry Target engagement

Kinase Selectivity Profiling by KiNativ

Live-cell chemical proteomics using the KiNativ approach revealed that TX1-85-1 at 2 µM binds potently to HER3, as well as to Lyn, HER2, and several other Src family kinases [1]. This profile indicates that while TX1-85-1 is selective for HER3, it exhibits some off-target binding within the Src family, a common feature among covalent kinase inhibitors [1].

Kinase selectivity Chemical proteomics Off-target

No Antiproliferative Effect Despite HER3 Engagement

TX1-85-1, despite complete intracellular target engagement of HER3, does not inhibit cell proliferation in HER3-dependent cancer cell lines (EC50 >10 µM) [1]. Moreover, no inhibition of Akt phosphorylation, a key downstream effector, was observed at 5 µM [1]. In contrast, siRNA-mediated depletion of HER3 suppresses growth, confirming that HER3 is essential but that TX1-85-1's mode of binding fails to block the critical heterodimerization function of HER3 [1].

Cell proliferation HER3 signaling Mechanism of action

Unique Covalent Targeting of Cys721

TX1-85-1 covalently modifies Cys721, a cysteine residue unique to HER3 among all kinases [1][2]. This structural feature enables the first selective, irreversible HER3 ligand, as demonstrated by mass spectrometry and KiNativ profiling [1]. Other kinases, including EGFR, HER2, and HER4, lack this cysteine, explaining TX1-85-1's selectivity profile [1].

Covalent inhibitor Selectivity Structural biology

TX1-85-1 Research Applications


HER3 Signaling Mechanism Studies

Use TX1-85-1 to selectively engage HER3 without inhibiting cell proliferation, enabling dissection of HER3's scaffolding role in heterodimerization with EGFR, HER2, and c-Met. The compound's lack of antiproliferative activity (EC50 >10 µM) [1] makes it ideal for studying HER3-dependent signaling pathways without confounding cytotoxic effects.

Bifunctional HER3 Degrader Scaffold

Employ TX1-85-1 as the HER3-binding warhead to synthesize bivalent conjugates. As demonstrated with TX2-121-1, appending a hydrophobic adamantane moiety to TX1-85-1 results in a compound that induces partial HER3 degradation, attenuates downstream signaling, and inhibits cell growth [1]. This application leverages TX1-85-1's potent covalent binding (IC50 = 23 nM) [1].

Live-Cell Target Engagement Profiling

Utilize TX1-85-1 in chemical proteomics workflows (e.g., KiNativ) to assess HER3 target engagement and off-target binding. At 2 µM, TX1-85-1 selectively labels HER3, Lyn, HER2, and Src family kinases [1], providing a benchmark for evaluating novel HER3 inhibitors in cellular contexts.

Covalent vs. Reversible HER3 Ligand Comparison

Compare TX1-85-1's irreversible covalent binding (confirmed by mass spectrometry) [1] with reversible ligands like KIN001-51 (IC50 = 85 nM) [1] to investigate the impact of binding kinetics on HER3 signaling dynamics. This application highlights TX1-85-1's unique time-dependent target modification.

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